Benzene, 1-isocyanato-2-(phenylethynyl)-
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Overview
Description
Benzene, 1-isocyanato-2-(phenylethynyl)-: is an organic compound with the molecular formula C15H9NO It is a derivative of benzene, featuring an isocyanate group and a phenylethynyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-isocyanato-2-(phenylethynyl)- typically involves the reaction of 1-bromo-2-(phenylethynyl)benzene with sodium azide, followed by a Curtius rearrangement to introduce the isocyanate group. The reaction conditions often require the use of solvents such as dichloromethane and temperatures around 0-25°C.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1-isocyanato-2-(phenylethynyl)- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzene, 1-isocyanato-2-(phenylethynyl)- is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive isocyanate group.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action for Benzene, 1-isocyanato-2-(phenylethynyl)- primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles such as amines, leading to the formation of urea derivatives. The phenylethynyl group can also participate in π-π interactions, influencing the compound’s overall reactivity and binding properties.
Comparison with Similar Compounds
Phenyl isocyanate: Similar in structure but lacks the phenylethynyl group.
1-Isocyanato-2-(phenylethynyl)benzene: A closely related compound with similar reactivity.
Phenylacetylene: Contains the phenylethynyl group but lacks the isocyanate functionality.
Uniqueness: Benzene, 1-isocyanato-2-(phenylethynyl)- is unique due to the presence of both the isocyanate and phenylethynyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and material science.
Properties
CAS No. |
220466-11-5 |
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Molecular Formula |
C15H9NO |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-isocyanato-2-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C15H9NO/c17-12-16-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9H |
InChI Key |
ZBPHYNVNQILIKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2N=C=O |
Origin of Product |
United States |
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